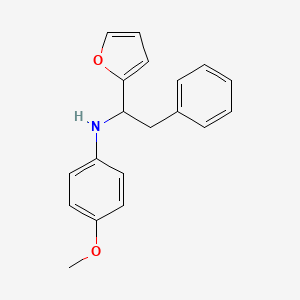

(1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[1-(furan-2-yl)-2-phenylethyl]-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-21-17-11-9-16(10-12-17)20-18(19-8-5-13-22-19)14-15-6-3-2-4-7-15/h2-13,18,20H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPLEYALQFCFHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(CC2=CC=CC=C2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389923 | |

| Record name | N-[1-(Furan-2-yl)-2-phenylethyl]-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436087-20-6 | |

| Record name | N-[1-(Furan-2-yl)-2-phenylethyl]-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Novel, Two-Step, One-Pot Convergent Synthesis of (1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine: A Technical Guide

Abstract

This technical guide presents a novel, efficient, and scalable two-step, one-pot synthetic protocol for the preparation of the secondary amine, (1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine. The synthesis converges upon a reductive amination strategy, preceded by the in-situ formation of the requisite ketone intermediate, 1-(furan-2-yl)-2-phenylethanone, via a Friedel-Crafts acylation. This guide provides a detailed exposition of the reaction mechanisms, step-by-step experimental procedures, and critical process parameters. The causality behind the selection of reagents and reaction conditions is thoroughly discussed to provide researchers, scientists, and drug development professionals with a robust and reproducible methodology for accessing this and structurally related diarylethylamines, a class of compounds with significant potential in medicinal chemistry.[1]

Introduction: The Rationale for a Novel Synthetic Approach

Diarylethylamines are a privileged scaffold in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. The target molecule, this compound, incorporates a furan moiety, a versatile heterocyclic core found in numerous pharmaceuticals.[2] The development of a streamlined and efficient synthesis for such molecules is paramount for enabling rapid lead optimization and structure-activity relationship (SAR) studies.

Traditional methods for the synthesis of secondary amines, such as the direct alkylation of primary amines, are often plagued by issues of over-alkylation and the formation of complex product mixtures. Reductive amination, conversely, offers a highly controlled and selective pathway to secondary and tertiary amines.[3][4][5] This transformative process involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the desired amine.[3][6]

This guide details a novel synthetic strategy that leverages the power of a two-step, one-pot sequence. The initial step involves the synthesis of the key ketone intermediate, 1-(furan-2-yl)-2-phenylethanone, through a Friedel-Crafts acylation of furan with phenylacetyl chloride. This is immediately followed by the reductive amination of the in-situ generated ketone with p-anisidine to yield the final product. This convergent approach minimizes purification steps and improves overall process efficiency.

Overall Synthetic Strategy

The synthesis is designed as a two-step, one-pot process, as illustrated in the workflow diagram below. The first step is the Friedel-Crafts acylation of furan to generate the ketone intermediate. The second step is the reductive amination of this ketone with p-anisidine.

Caption: Overall workflow for the two-step, one-pot synthesis.

Detailed Experimental Protocols & Mechanistic Insights

Step 1: Friedel-Crafts Acylation for the Synthesis of 1-(Furan-2-yl)-2-phenylethanone

The Friedel-Crafts acylation is a classic method for the formation of carbon-carbon bonds and the synthesis of aryl ketones.[5] In this step, furan acts as the nucleophilic aromatic ring, and phenylacetyl chloride serves as the acylating agent. A Lewis acid catalyst is employed to activate the acyl chloride, generating a highly electrophilic acylium ion.

Causality of Reagent Selection:

-

Furan: Furan is an electron-rich heterocycle and is highly reactive towards electrophilic aromatic substitution.[7]

-

Phenylacetyl Chloride: This acyl chloride provides the necessary phenylethyl backbone for the target molecule.

-

Lewis Acid (e.g., Tin(IV) chloride, SnCl₄): While aluminum chloride (AlCl₃) is a common Lewis acid for Friedel-Crafts reactions, furan is known to be sensitive and prone to polymerization under harsh acidic conditions. Tin(IV) chloride is a milder Lewis acid that can effectively catalyze the acylation of furan with reduced risk of side reactions.

Experimental Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM) as the solvent.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add tin(IV) chloride (1.1 equivalents) to the DCM with stirring.

-

In the dropping funnel, prepare a solution of phenylacetyl chloride (1.0 equivalent) in anhydrous DCM.

-

Add the phenylacetyl chloride solution dropwise to the stirred SnCl₄/DCM mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, add a solution of furan (1.2 equivalents) in anhydrous DCM dropwise over 1 hour.

-

Allow the reaction to stir at 0 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture containing the in-situ generated 1-(furan-2-yl)-2-phenylethanone is used directly in the next step without isolation.

Step 2: Reductive Amination

This step involves the reaction of the in-situ generated ketone with p-anisidine to form an imine, which is subsequently reduced to the final secondary amine product.

Mechanism of Reductive Amination:

The reductive amination proceeds through two key stages: the formation of an imine (or more accurately, an iminium ion under acidic conditions) and its subsequent reduction by a hydride-donating reagent.[3][6]

Caption: Mechanism of the reductive amination step.

Causality of Reagent Selection:

-

p-Anisidine: This primary aromatic amine serves as the nitrogen source for the final product. The methoxy group is a common feature in bioactive molecules.

-

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that is ideal for the reduction of imines in the presence of other functional groups.[4] It is generally added after the imine formation is complete to avoid the reduction of the starting ketone.

Experimental Protocol:

-

To the reaction mixture from Step 1, containing the in-situ generated ketone, add a solution of p-anisidine (1.0 equivalent) in methanol.

-

Allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. Control the rate of addition to manage any effervescence.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

-

Data Presentation

The following table summarizes the key reactants and expected outcomes for this synthetic protocol.

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Intermediate/Product | Expected Yield |

| 1 | Furan | Phenylacetyl Chloride | SnCl₄ | 1-(Furan-2-yl)-2-phenylethanone | (In-situ) |

| 2 | 1-(Furan-2-yl)-2-phenylethanone (in-situ) | p-Anisidine | NaBH₄ | This compound | 60-75% (overall) |

Characterization

The structure of the final product should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the connectivity of atoms and the overall structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the key functional groups, particularly the N-H stretch of the secondary amine.

Safety Considerations

-

Friedel-Crafts Acylation: Phenylacetyl chloride is corrosive and a lachrymator. Tin(IV) chloride is corrosive and reacts violently with water. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Anhydrous conditions are crucial for this reaction.

-

Reductive Amination: Sodium borohydride is flammable and reacts with water to produce hydrogen gas. It should be handled with care, and the quenching step should be performed slowly in an ice bath.

Conclusion

This technical guide outlines a novel and efficient two-step, one-pot synthesis of this compound. By combining a Friedel-Crafts acylation with a subsequent reductive amination in a convergent manner, this protocol offers a significant improvement over traditional, more linear synthetic routes. The detailed explanation of the rationale behind the choice of reagents and conditions provides a solid foundation for researchers to adapt and apply this methodology for the synthesis of a diverse library of diarylethylamines for applications in drug discovery and materials science.

References

-

Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

-

Chemistry Learner. (n.d.). Reductive Amination: Definition, Examples, and Mechanism. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

Wikipedia. (2023, November 15). Reductive amination. Retrieved from [Link]

- Myers, A. (n.d.).

-

Wikipedia. (2023, December 2). Furan. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, June 27). Friedel-Crafts acylation of furan. Retrieved from [Link]

- Molecules. (2011). Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)

- Wall, M., et al. (2016). Pharmacological Investigations of the Dissociative ‘Legal Highs’ Diphenidine, Methoxphenidine and Analogues. PLoS ONE, 11(6), e0157021.

- ResearchGate. (2023).

- ResearchGate. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.

- ResearchGate. (2016). One-Pot Synthesis of Polysubstituted Furans.

- MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor.

- ResearchGate. (2023). An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans containing dialkyl phenol.

-

Wikipedia. (2023, October 29). 2-Acetylfuran. Retrieved from [Link]

- Google Patents. (2009). CN101357910A - Method for synthesizing 2-acetylfuran.

Sources

- 1. Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN101357910A - Method for synthesizing 2-acetylfuran - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Furan synthesis [organic-chemistry.org]

Methodological & Application

Application Notes & Protocols: High-Throughput Screening Strategies for Furan-Containing Compounds

Introduction: The Furan Moiety in Drug Discovery

The furan ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, integral to numerous pharmacologically active compounds.[1] Its unique steric and electronic properties often enhance drug-receptor interactions, metabolic stability, and overall bioavailability.[1] Furan derivatives have demonstrated a wide spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2]

However, the furan ring presents a significant challenge in drug development: the potential for metabolic bioactivation.[1][3] The same electronic characteristics that make it a valuable pharmacophore also render it susceptible to oxidation by cytochrome P450 (P450) enzymes, which can generate highly reactive and potentially toxic metabolites.[3][4] This duality necessitates a robust screening strategy to identify promising therapeutic candidates while simultaneously flagging compounds with a high risk for toxicity early in the discovery pipeline.

This guide provides an in-depth overview and detailed protocols for high-throughput screening (HTS) of furan-containing compounds. We will explore a multi-tiered strategy, from broad phenotypic cytotoxicity assays to specific, mechanism-based screens for reactive metabolite formation and covalent target engagement.

The Core Challenge: P450-Mediated Bioactivation of the Furan Ring

The primary mechanism of furan-induced toxicity is initiated by P450-catalyzed oxidation.[4][5] This metabolic process transforms the relatively stable furan ring into highly electrophilic intermediates. Depending on the substituents on the furan ring, this bioactivation proceeds via two main pathways:

-

Epoxidation: Formation of a highly strained furanyl epoxide.[3][4]

-

Ring Scission: Generation of a reactive α,β-unsaturated dialdehyde, such as cis-2-butene-1,4-dial (BDA).[4][5]

These electrophilic metabolites can covalently bind to cellular nucleophiles, including amino acid residues on proteins (primarily lysine and cysteine) and DNA.[4][6] This adduction can lead to protein dysfunction, glutathione (GSH) depletion, oxidative stress, and ultimately, cytotoxicity and organ damage, particularly hepatotoxicity.[1][4][7] Understanding this mechanism is critical for designing an effective HTS cascade.

Caption: Workflow for a typical cell-based cytotoxicity screen.

HTS Strategy II: Screening for Reactive Metabolite Formation

While cytotoxicity assays identify toxic compounds, they do not confirm that the toxicity is due to bioactivation. A more specific, mechanism-based assay is required to detect the formation of the reactive electrophilic intermediates.

Rationale and Overview

This strategy uses a "trapping" agent to capture the short-lived reactive metabolites, forming a stable adduct that can be detected by high-throughput mass spectrometry (HT-MS). [8]Glutathione (GSH) is the most commonly used trapping agent, as it is a major endogenous nucleophile that plays a key role in detoxifying such metabolites in vivo. [4][8]The assay involves incubating the furan compound with a metabolic system (typically human liver microsomes) in the presence of GSH. [9]

Experimental Protocol: GSH Trapping with HT-MS Detection

This protocol provides a framework for screening furan compounds for their potential to form reactive metabolites.

Materials:

-

96-well incubation plate

-

Furan-containing test compounds (10 mM in DMSO)

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

-

Glutathione (GSH)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with 0.1% formic acid (for quenching)

-

UPLC-MS/MS system

Procedure:

-

Incubation Preparation: In each well of the 96-well plate, prepare an incubation mixture containing phosphate buffer, HLMs, and 10 mM GSH. 2. Compound Addition: Add the test compound to achieve a final concentration of 10 µM.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the plate at 37°C for 60-90 minutes with gentle shaking. 6. Quench Reaction: Terminate the reaction by adding 2 volumes of cold acetonitrile with 0.1% formic acid. 7. Protein Precipitation: Centrifuge the plate at high speed (e.g., 4000 rpm) for 15 minutes to pellet the precipitated proteins. 8. Sample Analysis: Transfer the supernatant to a new plate for analysis by UPLC-MS/MS.

-

MS Detection: Analyze samples using methods optimized for detecting GSH adducts. Common approaches include:

-

Neutral Loss Scanning: Screening for the loss of 129 Da, which corresponds to the pyroglutamic acid moiety of GSH. [10] * Precursor Ion Scanning: Screening for the fragment ion at m/z 272, which corresponds to the y-glutamyl-dehydroalanyl-glycine fragment.

-

High-Resolution MS: Data-independent acquisition methods that allow for post-acquisition mining of exact masses corresponding to potential adducts.

-

Caption: Workflow for reactive metabolite screening using GSH trapping.

HTS Strategy III: Screening for Covalent Target Engagement

For drug discovery programs where covalent inhibition is the desired mechanism of action, or to deconvolute the specific protein targets of a reactive metabolite, direct measurement of covalent binding is necessary.

Rationale and Overview

Mass spectrometry is a powerful tool for directly observing the covalent modification of a target protein. [11]By measuring the mass of the intact protein, a mass shift corresponding to the addition of the compound (or its reactive metabolite) provides unambiguous evidence of a covalent interaction. [12][13]This can be performed in a high-throughput manner, enabling the screening of entire compound libraries. [13]

High-Level Protocol: Intact Protein MS Screening

Principle: A purified target protein is incubated with the furan compound (and a metabolic activation system, if required). The reaction mixture is then rapidly desalted and analyzed by high-resolution MS to detect an increase in the protein's molecular weight.

Procedure Outline:

-

Incubation: Incubate the purified target protein (e.g., a cysteine protease) with the test compound. If bioactivation is required, include HLMs and NADPH.

-

Quenching: Stop the reaction at a defined time point.

-

High-Throughput Desalting: Use a rapid desalting method suitable for HTS, such as solid-phase extraction (SPE) via a robotic liquid handler. [13]4. MS Analysis: Analyze the desalted protein sample by flow-injection or rapid LC-MS on a high-resolution mass spectrometer (e.g., TOF or Orbitrap). The analysis time can be as short as 20-90 seconds per sample. [13][14]5. Data Analysis: Deconvolute the mass spectra to determine the molecular weight of the protein. The presence of a new, higher-mass species indicates covalent adduct formation. The extent of modification can be quantified by comparing the relative intensities of the unmodified and modified protein peaks. [13]

Caption: High-throughput workflow for detecting covalent protein modification.

Integrated Screening Cascade and Data Interpretation

An effective screening campaign for furan-containing compounds relies not on a single assay, but on an integrated cascade that combines phenotypic and mechanistic approaches.

-

Primary Screen (Broad Funnel): Begin with a high-throughput cytotoxicity screen (e.g., MTT) against a relevant cell line to eliminate overtly toxic compounds.

-

Secondary Screen (Mechanistic Triage): For compounds showing activity in a primary therapeutic assay but also moderate cytotoxicity, perform a GSH trapping experiment. A positive result (GSH adduct formation) strongly suggests that the observed cytotoxicity is mechanism-based and related to bioactivation.

-

Tertiary Screen (Target ID/Confirmation): For high-priority hits, use intact protein MS to confirm covalent modification of the intended target (for covalent inhibitors) or to identify off-target proteins modified by reactive metabolites (in proteomics-based experiments).

This tiered approach efficiently focuses resources on compounds with the most promising therapeutic window, balancing desired bioactivity with an acceptable safety profile.

References

- BenchChem. (2025). A Researcher's Guide to Cytotoxicity Assays for Furan-Containing Molecules. Benchchem.

- BenchChem. (2025).

- Waters. An HTS Methodology for Reactive Metabolite Detection and Identification Using an LC-MS/MS Data-Independent Strategy.

- Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Current drug metabolism, 14(9), 914-20.

- Peterson, L. A. (2006). Electrophilic Intermediates Produced by Bioactivation of Furan. Drug Metabolism Reviews, 38(4), 615-626.

- Kalgutkar, A. S., et al. Mechanism of Bioactivation of the Furan Ring.

- Al-Amiery, A. A., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1).

- Ma, L., & Zhu, M. (2006). Detecting and characterizing reactive metabolites by liquid chromatography/tandem mass spectrometry. Journal of mass spectrometry, 41(9), 1121-39.

- Shi, Q., et al. (2020). Identification of Amino Acid and Glutathione N-Conjugates of Toosendanin: Bioactivation of the Furan Ring Mediated by CYP3A4. Chemical Research in Toxicology, 33(4), 957-967.

- Jia, Z., et al. (2007). Screening and identification of GSH-trapped reactive metabolites using hybrid triple quadruple linear ion trap mass spectrometry. Rapid communications in mass spectrometry, 21(9), 1463-73.

- Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring.

- Bolton, J. L., & van Breemen, R. B. (2015). Detection of Reactive Metabolites Using Isotope-Labeled Glutathione Trapping and Simultaneous Neutral Loss and Precursor Ion Scanning with Ultra-High-Pressure Liquid Chromatography Triple Quadruple Mass Spectrometry.

- Creative Biolabs. Reactive Metabolite Analysis.

- Willems, S., et al. (2021). Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP. Frontiers in Chemistry, 9, 706927.

- Hughes, T. B., et al. (2015). Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. Chemical research in toxicology, 28(3), 384-93.

- He, S., et al. (2015). High-Throughput Screening, Discovery, and Optimization To Develop a Benzofuran Class of Hepatitis C Virus Inhibitors.

- Byrns, M. C., & Peterson, L. A. (2012). Covalent Modification of Cytochrome C by Reactive Metabolites of Furan. Chemical research in toxicology, 25(12), 2633-41.

- Adan, A., et al. (2016). Cell-based Assays for Assessing Toxicity: A Basic Guide.

- Lelen, R., et al. (2022). Advances in high-throughput mass spectrometry in drug discovery. The EMBO journal, 41(24), e111624.

- Cohen, S. M., et al. (2015). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS discovery, 20(3), 359-66.

- Sigma-Aldrich. Cell-Based Assays. Sigma-Aldrich.

- Parker, C. G., et al. (2015). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of the American Society for Mass Spectrometry, 27(3), 462-71.

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Covalent Modification of Cytochrome C by Reactive Metabolites of Furan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Reactive Metabolite Analysis - Creative Biolabs [creative-biolabs.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Screening and identification of GSH-trapped reactive metabolites using hybrid triple quadruple linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Advances in high‐throughput mass spectrometry in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Investigating the Antimicrobial Activity of (1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine

For: Researchers, scientists, and drug development professionals.

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. This document provides a comprehensive guide for the investigation of the antimicrobial properties of the novel compound, (1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine. While direct antimicrobial data for this specific molecule is not yet established in published literature, its structural motifs—a furan ring, a phenyl-amine core, and a methoxy group—are present in various known bioactive compounds, suggesting its potential as a subject for antimicrobial screening.[1][2][3][4] This guide offers detailed, step-by-step protocols for determining its in vitro efficacy against a panel of clinically relevant bacteria. Methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are presented, alongside protocols for the disk diffusion assay. These application notes are designed to provide researchers with the necessary tools to conduct a thorough preliminary evaluation of this compound's antimicrobial potential, grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7][8][9][10]

Introduction: Rationale for Investigation

The structure of this compound incorporates several chemical moieties that are of significant interest in medicinal chemistry.

-

The Furan Nucleus: The furan ring is a heterocyclic aromatic compound found in a multitude of biologically active molecules.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[2][11][12] The mechanism of action for some furan derivatives involves the inhibition of microbial growth and modification of essential enzymes.[1]

-

Phenyl-amine Scaffold: Amine-containing compounds are ubiquitous in pharmaceuticals and are known to contribute to antimicrobial activity.[3][4] The aromatic rings are key structural components in many synthetic drugs and can influence protein-ligand binding and other molecular interactions.[13]

-

The Methoxy Group: The presence of a methoxy (-OCH3) group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[13] It can influence lipophilicity, which affects the compound's ability to penetrate bacterial cell membranes, and can also alter electronic properties that may enhance binding to molecular targets.[13][14][15][16][17]

Given these structural features, this compound represents a promising candidate for antimicrobial screening. The following protocols are designed to rigorously assess its activity.

Preliminary Characterization of the Test Compound

Before commencing antimicrobial assays, it is crucial to characterize the test compound, which we will hereafter refer to as 'Compound-FPMA'.

-

Purity Assessment: The purity of Compound-FPMA should be determined using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of ≥95% is recommended for biological assays.

-

Solubility Determination: The solubility of Compound-FPMA in various solvents must be established. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions in antimicrobial testing. It is essential to determine the maximum concentration of DMSO that does not affect bacterial growth, typically ≤1% in the final assay medium.

Experimental Protocols for Antimicrobial Susceptibility Testing

The following protocols are based on widely accepted standards to ensure reproducibility and comparability of results.[18][19][20][21]

Materials and Reagents

-

Compound-FPMA

-

Bacterial Strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Klebsiella pneumoniae ATCC 700603)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)[22]

-

Mueller-Hinton Agar (MHA)[5]

-

Sterile 96-well microtiter plates

-

Sterile petri dishes

-

Sterile paper disks (6 mm diameter)

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Positive control antibiotics (e.g., Gentamicin, Ciprofloxacin)

-

Negative control (vehicle, e.g., DMSO)

-

Sterile saline solution (0.85% NaCl)

-

Spectrophotometer or McFarland densitometer

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11][23][24] This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]

Step-by-Step Methodology:

-

Preparation of Compound-FPMA Stock Solution: Prepare a stock solution of Compound-FPMA in sterile DMSO at a concentration of 1280 µg/mL.

-

Preparation of Serial Dilutions:

-

Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the Compound-FPMA stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10. This will create a concentration range from 640 µg/mL down to 1.25 µg/mL.

-

Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh culture (18-24 hours) on an MHA plate, select several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

-

Inoculation of Microtiter Plate: Inoculate each well (from 1 to 11) with 100 µL of the final bacterial inoculum. The final volume in each well will be 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.[11]

-

Result Interpretation: The MIC is the lowest concentration of Compound-FPMA at which there is no visible turbidity (bacterial growth).[11][23] This can be assessed visually or with a microplate reader.

Workflow for MIC Determination

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

Protocol 3: Disk Diffusion Assay

The disk diffusion method is a qualitative test that assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of inhibition around a disk impregnated with the test compound. [5][24] Step-by-Step Methodology:

-

Prepare MHA Plates: Pour sterile MHA into petri dishes to a uniform depth of 4 mm and allow to solidify. The surface should be dry before use. 2. Prepare Bacterial Lawn: Using a sterile cotton swab, evenly inoculate the entire surface of the MHA plate with the standardized bacterial suspension (0.5 McFarland).

-

Prepare Compound-FPMA Disks: Aseptically apply a known amount of Compound-FPMA (e.g., 30 µg) dissolved in a volatile solvent onto sterile 6 mm paper disks and allow the solvent to evaporate completely.

-

Apply Disks: Place the Compound-FPMA-impregnated disk, a positive control antibiotic disk, and a negative control (blank disk with solvent) firmly onto the surface of the inoculated MHA plate.

-

Incubation: Invert the plates and incubate at 37°C for 16-20 hours. [5]6. Result Interpretation: Measure the diameter of the zone of complete inhibition around each disk in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Example MIC and MBC Data for Compound-FPMA

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| S. aureus ATCC 29213 | 16 | 32 | 2 | Bactericidal |

| E. coli ATCC 25922 | 64 | >256 | >4 | Bacteriostatic |

| P. aeruginosa ATCC 27853 | 128 | >256 | >2 | Bacteriostatic |

| K. pneumoniae ATCC 700603 | 32 | 128 | 4 | Bactericidal |

| Gentamicin (Control) | 1 | 2 | 2 | Bactericidal |

Interpretation Notes:

-

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity. [22]* An MBC/MIC ratio of > 4 suggests that the compound is bacteriostatic.

Table 2: Example Disk Diffusion Data for Compound-FPMA (30 µ g/disk )

| Bacterial Strain | Zone of Inhibition (mm) |

| S. aureus ATCC 29213 | 18 |

| E. coli ATCC 25922 | 12 |

| P. aeruginosa ATCC 27853 | 9 |

| K. pneumoniae ATCC 700603 | 15 |

| Gentamicin (10 µ g/disk ) | 22 |

Interpretation Notes:

-

The zone diameters provide a qualitative measure of activity. These values can be correlated with MIC data but should be interpreted according to established guidelines if available for the specific class of compound. [5][6]

Conclusion and Future Directions

These protocols provide a foundational framework for the initial antimicrobial evaluation of this compound. Positive results from these in vitro assays would warrant further investigation, including:

-

Spectrum of Activity: Testing against a broader panel of clinical isolates, including multidrug-resistant strains.

-

Mechanism of Action Studies: Investigating how the compound inhibits or kills bacteria (e.g., cell wall synthesis inhibition, protein synthesis inhibition).

-

Toxicity Assays: Evaluating the cytotoxicity of the compound against mammalian cell lines to determine its therapeutic index.

-

In Vivo Efficacy: Testing the compound in animal models of infection.

The systematic application of these standardized protocols will ensure the generation of reliable and robust data, paving the way for the potential development of a novel antimicrobial agent.

References

- Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology labor

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.

- Furan Derivatives: A Comparative Guide to Their Antibacterial Activity - Benchchem.

- Antimicrobial Susceptibility Testing Protocols - 1st Edition - John G. - Routledge.

- Application Notes and Protocols for Determining the Minimum Bactericidal Concentr

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io.

- Antimicrobial susceptibility testing EUCAST disk diffusion method - National Institute for Communicable Diseases (NICD).

- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.

- Broth Microdilution | MI - Microbiology.

- The role of the methoxy group in approved drugs | Request PDF - ResearchG

- CLSI-EUCAST Recommendations for Disk Diffusion Testing | News.

- Minimum bactericidal concentr

- EUCAST Disk Diffusion Testing for Antibiotic Resistance.

- Disk Diffusion and Quality Control - EUCAST.

- Minimum Bactericidal Concentration (MBC)

- Antimicrobial Susceptibility Testing Protocols - Taylor & Francis eBooks.

- Minimum Bactericidal Concentration (MBC)

- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th

- Antimicrobial Susceptibility Testing Protocols | NHBS Academic & Professional Books.

- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv

- Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PubMed Central.

- Examples of furan derivatives with biological activity - ResearchG

- Antimicrobial Activities and Mode of Flavonoid Actions - MDPI.

- M07-A8 - Regul

- M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - ResearchG

- Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Deriv

- Synthesis and Antimicrobial Activity of Methoxy- Substituted γ-Oxa-ε-lactones Derived

- Methoxychalcones: Effect of Methoxyl Group on the Antifungal, Antibacterial and Antiprolifer

- Pharmacological activity of furan deriv

- Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC - NIH.

- Synthesis, ionization constant, toxicity, antimicrobial and antioxidant screening of 1-Phenyl-3-(phenylamino) propan-1-one and Phenyl (2-[phenyl amino) methyl] phenyl)

- Synthesis and Antimicrobial Activity of some Novel Primary Amines Containing Heterocyclic Compounds - International Research Public

Sources

- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological activity of furan derivatives [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. irphouse.com [irphouse.com]

- 5. Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CLSI-EUCAST Recommendations for Disk Diffusion Testing | News | CLSI [clsi.org]

- 7. EUCAST: Disk Diffusion and Quality Control [eucast.org]

- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and Antimicrobial Activity of Methoxy- Substituted γ-Oxa-ε-lactones Derived from Flavanones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methoxychalcones: Effect of Methoxyl Group on the Antifungal, Antibacterial and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. woah.org [woah.org]

- 19. routledge.com [routledge.com]

- 20. pdb.apec.org [pdb.apec.org]

- 21. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Broth Microdilution | MI [microbiology.mlsascp.com]

- 24. testinglab.com [testinglab.com]

Application Note: A Comprehensive Framework for the Antiviral Evaluation of Novel Furan Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furan, a five-membered aromatic heterocycle, serves as a vital structural scaffold in a multitude of pharmacologically active compounds.[1][2] Derivatives of furan have demonstrated a wide spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, and notably, antiviral properties.[2][3][4][5] The unique electronic and steric characteristics of the furan ring can enhance drug-receptor interactions, improve metabolic stability, and contribute to the overall therapeutic profile of a molecule.[1] As the threat of viral diseases persists globally, the exploration of novel chemical entities like furan derivatives for antiviral drug discovery is of paramount importance.

This guide provides a structured, multi-assay framework for the comprehensive in vitro evaluation of novel furan derivatives. It details a logical progression from foundational cytotoxicity assessment to primary antiviral screening and preliminary mechanistic studies, ensuring that the generated data is both robust and interpretable. The protocols herein are designed to be self-validating through the inclusion of appropriate controls, explaining the causality behind experimental choices to empower researchers in their drug discovery efforts.

Section 1: Foundational Assessment — Cellular Cytotoxicity

Rationale: Before assessing the antiviral activity of a compound, it is imperative to determine its inherent toxicity to the host cells used for viral propagation.[6][7] A potent antiviral effect is meaningless if the compound achieves it simply by killing the host cells. The 50% cytotoxic concentration (CC50), the concentration at which a compound reduces cell viability by 50%, is a critical parameter. The MTT assay is a reliable, colorimetric method for assessing cell viability based on the metabolic activity of the cells.[8][9][10]

Protocol 1: MTT Assay for CC50 Determination

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[8] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed a suitable host cell line (e.g., Vero, A549, MDCK, depending on the target virus) into a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment and formation of a semi-confluent monolayer.

-

Compound Preparation: Prepare a 2-fold serial dilution of the novel furan derivatives in assay medium (e.g., DMEM with 2% FBS). Concentrations should span a wide range (e.g., from 0.1 µM to 200 µM) to generate a complete dose-response curve.

-

Compound Treatment: Carefully remove the growth medium from the cells and add 100 µL of the diluted compounds to triplicate wells. Include "cells only" controls (with medium and compound solvent, e.g., DMSO) and "blank" controls (medium only).

-

Incubation: Incubate the plate for a duration that mirrors the planned antiviral assay (typically 48-72 hours) at 37°C with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8] During this period, viable cells will convert the MTT to formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[8] Pipette up and down to ensure complete dissolution of the formazan crystals. The plate may be left overnight in the incubator to ensure full solubilization.[8]

-

Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

-

Data Analysis:

-

Subtract the average OD of the blank wells from all other wells.

-

Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control:

-

% Viability = (OD_treated / OD_cell_control) x 100

-

-

Plot the % Viability against the log of the compound concentration and use non-linear regression analysis (sigmoidal dose-response) to calculate the CC50 value.

-

Section 2: Primary Antiviral Efficacy — Plaque Reduction Assay

Rationale: The plaque reduction assay is considered the "gold standard" for determining the effectiveness of an antiviral compound.[11][12] It directly quantifies the number of infectious virus particles (plaque-forming units, PFU) and allows for the calculation of the 50% inhibitory concentration (IC50) — the concentration of a compound that reduces the number of viral plaques by 50%.[12]

Protocol 2: Plaque Reduction Assay for IC50 Determination

Principle: When a lytic virus infects a confluent monolayer of host cells, it replicates and lyses the infected cell, spreading to adjacent cells.[11] This process creates a localized area of cell death known as a plaque. A semi-solid overlay medium restricts viral spread to the immediate vicinity, making these plaques discrete and countable.[12][13] An effective antiviral will interfere with this process, leading to a reduction in the number or size of plaques.

Step-by-Step Methodology:

-

Cell Seeding: Seed host cells in 12- or 24-well plates to achieve a 95-100% confluent monolayer on the day of infection.[14]

-

Compound and Virus Preparation:

-

Prepare serial dilutions of the furan derivatives in infection medium at 2X the final desired concentration.

-

Dilute the virus stock to a concentration that will yield 50-100 plaques per well.

-

Mix equal volumes of the diluted compound and diluted virus and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

-

-

Infection: Aspirate the growth medium from the cell monolayers and inoculate with 200 µL (for 24-well plates) of the virus-compound mixture. Also include a "virus control" (virus mixed with solvent) and a "cell control" (medium only).

-

Adsorption: Incubate the plates for 1-2 hours at 37°C, gently rocking every 15-20 minutes to ensure even distribution of the inoculum and prevent the monolayer from drying.

-

Overlay Application: Carefully aspirate the inoculum and add 1 mL of a semi-solid overlay medium (e.g., 2X MEM mixed 1:1 with 1.2% Avicel or low-melting-point agarose) containing the corresponding final concentration of the furan derivative.

-

Incubation: Incubate the plates at 37°C with 5% CO₂ for the time required for plaques to form (typically 2-5 days, depending on the virus).

-

Plaque Visualization and Counting:

-

Aspirate the overlay medium.

-

Fix the cells with 4% paraformaldehyde for 20 minutes.

-

Stain the monolayer with a 0.1% crystal violet solution for 15 minutes.

-

Gently wash the wells with water to remove excess stain. Plaques will appear as clear zones against a purple background of viable cells.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each concentration compared to the virus control:

-

% Plaque Reduction = [1 - (Plaque_count_treated / Plaque_count_virus_control)] x 100

-

-

Plot the % Plaque Reduction against the log of the compound concentration and use non-linear regression to determine the IC50 value.

-

Caption: Workflow for the Plaque Reduction Assay.

Section 3: Mechanistic Insight — Viral Genome Quantification by RT-qPCR

Rationale: To further understand how a furan derivative inhibits viral replication, a Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) assay can be employed. This powerful technique measures the quantity of viral RNA within infected cells, providing insight into whether the compound acts at the stage of viral entry, genome replication, or assembly/release. A significant reduction in viral RNA suggests interference with an early-to-mid stage of the viral life cycle.

Protocol 3: RT-qPCR for Viral Load Determination

Principle: This method involves three main steps: (1) isolating total RNA from infected cells treated with the compound, (2) reverse transcribing the viral RNA into complementary DNA (cDNA), and (3) quantifying the amount of viral cDNA using qPCR with primers and probes specific to a conserved region of the viral genome.[15][16][17] The quantification can be absolute, using a standard curve, or relative to an internal housekeeping gene.[18]

Step-by-Step Methodology:

-

Cell Culture and Infection:

-

Seed host cells in a 24-well plate and grow to 90-95% confluency.

-

Pre-treat cells with non-toxic concentrations of the furan derivatives (e.g., at or below the IC50) for 1-2 hours.

-

Infect the cells with the target virus at a specified Multiplicity of Infection (MOI), typically between 0.1 and 1.0.

-

After a 1-hour adsorption period, remove the inoculum, wash the cells with PBS, and add fresh medium containing the compound.

-

-

Time Course: Harvest cells at different time points post-infection (e.g., 8, 16, 24 hours) to assess the kinetics of inhibition.

-

RNA Extraction:

-

Lyse the cells directly in the wells using a suitable lysis buffer (e.g., from a commercial RNA extraction kit).

-

Isolate total RNA according to the manufacturer's protocol (e.g., using silica spin columns).

-

Elute the RNA in nuclease-free water and quantify it using a spectrophotometer (e.g., NanoDrop).

-

-

One-Step RT-qPCR:

-

Prepare a master mix containing the RT-qPCR enzyme mix, forward and reverse primers targeting the viral genome, and a fluorescent probe (e.g., TaqMan).[15][16]

-

Add a standardized amount of total RNA (e.g., 100-500 ng) to each reaction well.

-

Include appropriate controls: no-template control (NTC), no-reverse-transcriptase control, and samples from untreated, infected cells.

-

Run the reaction on a real-time PCR instrument using a thermal cycling protocol that includes a reverse transcription step followed by PCR amplification cycles.

-

-

Data Analysis:

-

The instrument software will generate a cycle threshold (Ct) value for each sample, which is the cycle number at which the fluorescence signal crosses a background threshold.[18]

-

Use the ΔΔCt method for relative quantification (normalizing to a housekeeping gene like GAPDH or TBP and the untreated virus control) or an absolute standard curve to determine viral RNA copy numbers.[18]

-

A significant increase in the Ct value or a decrease in copy number in treated samples compared to the control indicates inhibition of viral RNA accumulation.

-

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. Pharmacological activity of furan derivatives [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 7. 7 steps for screening antiviral drugs - DIFF Biotech [shop.diff-biotech.com]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. Screening for Antiviral Activity: MTT Assay [ouci.dntb.gov.ua]

- 10. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bioagilytix.com [bioagilytix.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 14. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bio-protocol.org [bio-protocol.org]

- 16. An improved RT-qPCR method for direct quantification of enveloped RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

Application Notes and Protocols for the Evaluation of (1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine as a Potential Anticancer Agent

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preclinical evaluation of a novel synthetic compound, (1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine, as a potential anticancer therapeutic. This document outlines detailed protocols for the assessment of its cytotoxic and apoptotic effects on cancer cell lines, methodologies for elucidating its mechanism of action, and a framework for in vivo efficacy studies. The protocols are designed to be self-validating and are grounded in established scientific principles to ensure reproducibility and accuracy. This guide is intended to empower researchers in the fields of oncology and drug discovery to rigorously assess the therapeutic potential of this and similar furan-containing compounds.

Introduction: The Rationale for Investigating Furan-Containing Compounds in Oncology

The furan nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[1][2][3] In the context of oncology, furan-containing compounds have garnered significant interest due to their demonstrated ability to induce cancer cell death through various mechanisms, including the induction of apoptosis, disruption of the cell cycle, and inhibition of critical signaling pathways.[1][4][5][6] The compound of interest, this compound, combines the furan moiety with other pharmacologically relevant groups, presenting a unique chemical architecture that warrants thorough investigation as a potential anticancer agent.

The proposed mechanism of action for many furan derivatives involves the modulation of key cellular processes that are often dysregulated in cancer. For instance, some furan-containing molecules have been shown to suppress the PI3K/Akt and Wnt/β-catenin signaling pathways, which are crucial for cancer cell proliferation and survival.[1][3] Others have been found to act as microtubule-targeting agents, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5][6] Given these precedents, it is hypothesized that this compound may exert its anticancer effects through one or more of these established mechanisms.

These application notes will guide the researcher through a logical, stepwise process to evaluate the anticancer properties of this novel compound, from initial in vitro screening to more complex mechanistic studies and preliminary in vivo assessments.

Synthesis of this compound

Proposed Synthetic Scheme:

A likely synthetic pathway would involve the reaction of 1-furan-2-yl-2-phenylethanone with 4-methoxyaniline in the presence of a reducing agent.

-

Step 1: Synthesis of 1-furan-2-yl-2-phenylethanone. This ketone intermediate can be prepared via a Friedel-Crafts acylation of furan with phenylacetyl chloride in the presence of a Lewis acid catalyst.

-

Step 2: Reductive Amination. The ketone from Step 1 is then reacted with 4-methoxyaniline to form an imine intermediate. This imine is subsequently reduced in situ to the desired amine product, this compound, using a suitable reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

The final product should be purified by column chromatography and its structure confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Evaluation of Anticancer Activity

The initial assessment of a potential anticancer compound involves a series of in vitro assays to determine its cytotoxicity against a panel of cancer cell lines and to gain preliminary insights into its mechanism of action.[10][11][12][13][14]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[15][16][17][18][19] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[15][16][17]

Protocol 1: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[10]

-

Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[10] Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C.[18]

-

Formazan Solubilization: After the incubation, add 100 µL of SDS-HCl solution to each well and incubate for 4 hours at 37°C to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Example IC₅₀ Values

| Cell Line | Tissue of Origin | (1-Furan-2-yl-2-phenyl-ethyl)- (4-methoxy-phenyl)-amine IC₅₀ (µM) [Example Data] | Doxorubicin (Positive Control) IC₅₀ (µM) [Example Data] |

| MCF-7 | Breast Adenocarcinoma | 12.8 ± 1.5 | 0.9 ± 0.1 |

| HeLa | Cervical Carcinoma | 9.5 ± 1.1 | 0.6 ± 0.08 |

| A549 | Lung Carcinoma | 18.2 ± 2.3 | 1.1 ± 0.2 |

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate cancer cells.[20][21] The Annexin V/PI assay is a widely used method to detect apoptosis by flow cytometry.[20][22][23][24] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[20][21] Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it stains the DNA.[20][22]

Protocol 2: Annexin V/PI Apoptosis Assay

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its predetermined IC₅₀ concentration for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.[23][24]

-

Cell Washing: Wash the cells twice with cold 1X PBS by centrifugation at 300 x g for 5 minutes.[22][23]

-

Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[22]

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.[22]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[22]

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[22] Healthy cells will be Annexin V-negative and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; and late apoptotic or necrotic cells will be Annexin V-positive and PI-positive.[22][23]

Visualization of Experimental Workflow

Caption: Workflow for in vitro anticancer evaluation.

Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death.[4][25] Cell cycle analysis can be performed by staining DNA with propidium iodide (PI) and analyzing the DNA content by flow cytometry.[25][26][27][28][29]

Protocol 3: Cell Cycle Analysis by PI Staining

-

Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for 24, 48, and 72 hours.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[26][27][28] Incubate at 4°C for at least 1 hour.[26]

-

Cell Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A.[26][27] The RNase A is necessary to degrade RNA and ensure that only DNA is stained.[25][26]

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[25][27]

Elucidation of the Mechanism of Action

Based on the initial in vitro results, further experiments can be designed to elucidate the molecular mechanism of action of this compound. As many furan-containing compounds have been shown to induce apoptosis via the intrinsic (mitochondrial) pathway and/or inhibit key signaling pathways, these are logical starting points for investigation.[1][4][6]

Potential Signaling Pathways to Investigate

Caption: Potential signaling pathways affected by the compound.

Western blot analysis can be used to assess the expression levels of key proteins involved in these pathways, such as Akt, β-catenin, and proteins involved in apoptosis (e.g., Bcl-2, Bax, caspases). Tubulin polymerization assays can be employed to determine if the compound directly affects microtubule dynamics.

In Vivo Antitumor Efficacy

Promising results from in vitro studies should be followed by in vivo experiments to evaluate the antitumor efficacy and toxicity of the compound in a living organism.[30][31][32][33] Human tumor xenograft models in immunodeficient mice are a standard and valuable tool for this purpose.[30][31][32][33]

Protocol 4: Human Tumor Xenograft Model

-

Animal Model: Use immunodeficient mice, such as athymic nude or SCID mice.[30][33]

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.[30]

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers.

-

Compound Administration: Randomize the mice into control and treatment groups. Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal injection, oral gavage) at various doses. The control group should receive the vehicle alone.

-

Efficacy and Toxicity Assessment: Monitor tumor growth, body weight, and any signs of toxicity throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

Conclusion

These application notes provide a comprehensive and scientifically rigorous framework for the preclinical evaluation of this compound as a potential anticancer agent. By following these detailed protocols, researchers can obtain reliable and reproducible data on the compound's cytotoxicity, mechanism of action, and in vivo efficacy. The insights gained from these studies will be crucial in determining the therapeutic potential of this novel furan-containing compound and guiding its further development as a cancer therapeutic.

References

-

Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. [Link]

-

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. [Link]

-

DNA Cell Cycle Analysis with PI. [Link]

-

Cell Cycle Analysis by Propidium Iodide Staining. [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. [Link]

-

MTT assay - Wikipedia. [Link]

-

Cell Cycle Analysis by Propidium Iodide Staining - UCL. [Link]

-

Cell cycle analysis - Wikipedia. [Link]

-

Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. - SciSpace. [Link]

-

Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. [Link]

-

Patient-derived cancer models: Valuable platforms for anticancer drug testing - Frontiers. [Link]

-

Xenograft Models - Creative Biolabs. [Link]

-

Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. [Link]

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC. [Link]

-

Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - ResearchGate. [Link]

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. [Link]

-

Furan-Conjugated Tripeptides as Potent Antitumor Drugs - PMC. [Link]

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC. [Link]

-

(PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT - ResearchGate. [Link]

-

Cytotoxic Action of N-aryl, Furan-derived Aminophosphonates against HT29 and HCT116 Cancer Cell Lines - PubMed. [Link]

-

Discovery of Novel Furan-type Phenylahistin Derivatives for Anticancer through P53-Mediated Mitochondrial Apoptosis and Microtubule Inhibition - ResearchGate. [Link]

-

Discovery of Novel Furan-type Phenylahistin Derivatives for Anticancer through P53-Mediated Mitochondrial Apoptosis and Microtubule Inhibition - PubMed. [Link]

-

(PDF) Natural and Synthetic Furanones with Anticancer Activity - ResearchGate. [Link]

- WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl)

- EP1721889A1 - Process for the preparation of phenethylamine derivatives - Google P

-

Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin. [Link]

Sources

- 1. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Novel Furan-type Phenylahistin Derivatives for Anticancer through P53-Mediated Mitochondrial Apoptosis and Microtubule Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]

- 8. EP1721889A1 - Process for the preparation of phenethylamine derivatives - Google Patents [patents.google.com]

- 9. Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. MTT assay - Wikipedia [en.wikipedia.org]

- 17. MTT assay overview | Abcam [abcam.com]

- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. biotium.com [biotium.com]

- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scispace.com [scispace.com]

- 25. Flow cytometry with PI staining | Abcam [abcam.com]

- 26. vet.cornell.edu [vet.cornell.edu]

- 27. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 28. ucl.ac.uk [ucl.ac.uk]

- 29. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 30. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 31. karger.com [karger.com]

- 32. blog.crownbio.com [blog.crownbio.com]

- 33. Xenograft Models - Creative Biolabs [creative-biolabs.com]

Application Notes and Protocols for (1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine in Organic Electronics

Abstract

This document provides detailed application notes and protocols for the novel organic semiconductor, (1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine (hereafter referred to as FPEMA). FPEMA is a promising candidate for application in organic electronic devices, leveraging the synergistic electronic properties of its furan, phenyl, and methoxy-phenyl-amine moieties. These notes offer a comprehensive guide for researchers on the synthesis, characterization, and integration of FPEMA into organic light-emitting diodes (OLEDs), primarily as a high-performance hole-transporting material (HTM). The protocols provided are based on established methodologies for similar classes of organic materials and are intended for use by qualified researchers in a laboratory setting.

Introduction to FPEMA

This compound (FPEMA) is a novel, non-polymeric organic molecule designed for use in organic electronics. Its molecular structure, featuring an electron-rich furan ring, a phenyl group, and a methoxy-substituted triphenylamine-like core, suggests its potential for efficient charge transport and favorable energy level alignment in multilayer organic devices. Furan-containing compounds are increasingly recognized for their utility in organic electronics, offering good charge mobility and stability.[1][2] Arylamine derivatives, particularly those functionalized with methoxy groups, are well-established as effective hole-transporting materials (HTMs) in OLEDs and perovskite solar cells, owing to their suitable highest occupied molecular orbital (HOMO) energy levels and film-forming properties.[3][4][5]

The unique combination of these functional groups in FPEMA is anticipated to provide:

-

Excellent Hole Mobility: Facilitated by the aromatic amine core.

-

Tailored Energy Levels: The methoxy group helps in tuning the HOMO level for efficient hole injection from the anode and transport to the emissive layer.[5]

-

Good Thermal and Morphological Stability: The non-planar structure may inhibit crystallization, leading to stable amorphous films.

These properties make FPEMA a compelling material for investigation in high-efficiency OLEDs.

Synthesis of FPEMA

The synthesis of FPEMA can be achieved through a two-step process involving the formation of a key intermediate followed by reductive amination. This proposed pathway utilizes commercially available starting materials and standard organic synthesis techniques.

Proposed Synthetic Pathway

Figure 1: Proposed two-step synthesis of FPEMA.

Experimental Protocol: Synthesis of 1-(Furan-2-yl)-2-phenyl-ethanone (Intermediate)

-

To a stirred solution of furan (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add aluminum chloride (AlCl₃, 1.1 eq) portion-wise.

-

Allow the mixture to stir for 15 minutes at 0 °C.

-

Add a solution of phenylacetyl chloride (1.05 eq) in anhydrous DCM dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly pouring the mixture into ice-cold 1M HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the ketone intermediate.

Experimental Protocol: Synthesis of FPEMA

-

In a round-bottom flask, dissolve 1-(Furan-2-yl)-2-phenyl-ethanone (1.0 eq) and p-anisidine (1.1 eq) in 1,2-dichloroethane (DCE).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20 minutes.

-

Continue stirring at room temperature for 12-18 hours, monitoring by TLC.

-

Once the reaction is complete, quench with a saturated solution of NaHCO₃.

-

Extract the product with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solution in vacuo and purify the resulting crude solid by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford FPEMA as a white to off-white solid.

-

Further purification for electronic applications can be achieved by temperature-gradient sublimation.

Material Characterization

Prior to device fabrication, it is crucial to characterize the physical and electronic properties of the synthesized FPEMA.

Physicochemical Properties